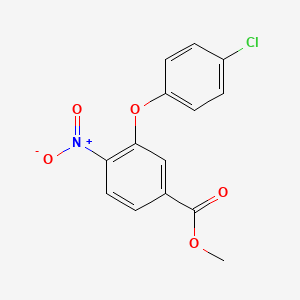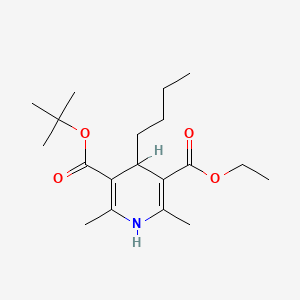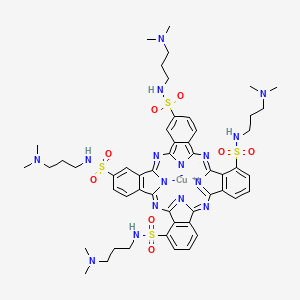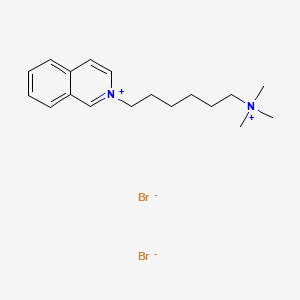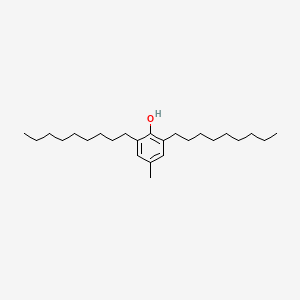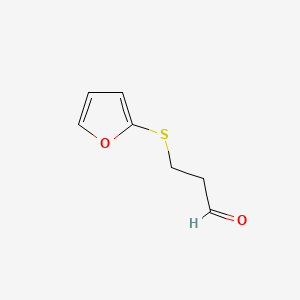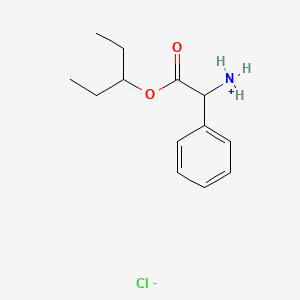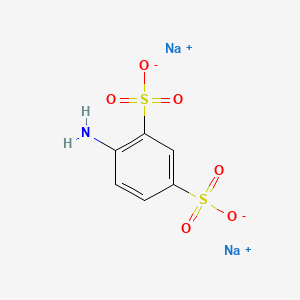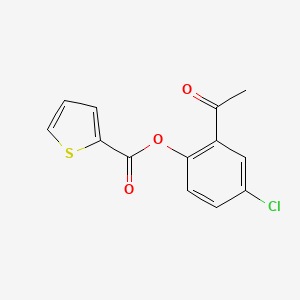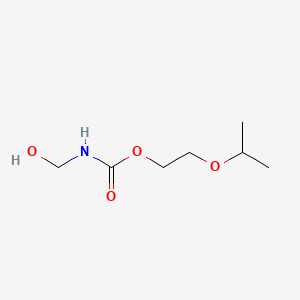
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide is a chemical compound with the molecular formula C11H13N2O5PS It is known for its unique structure, which includes a benzodioxaphosphorin ring and a morpholine moiety
Méthodes De Préparation
The synthesis of 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide typically involves the reaction of 6-nitro-4H-1,3,2-benzodioxaphosphorin with morpholine in the presence of a suitable sulfiding agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Applications De Recherche Scientifique
4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxaphosphorin ring plays a crucial role in stabilizing these intermediates and facilitating their interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)morpholine P-sulfide include:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Used in phosphorylation and phosphitylation reactions.
Salithion: An insecticide with a similar benzodioxaphosphorin ring structure.
Other benzodioxaphosphorins: These compounds share the benzodioxaphosphorin ring but differ in their substituents and reactivity.
This compound stands out due to its unique combination of a nitro group and a morpholine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
99300-58-0 |
|---|---|
Formule moléculaire |
C11H13N2O5PS |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
4-(6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)morpholine |
InChI |
InChI=1S/C11H13N2O5PS/c14-13(15)10-1-2-11-9(7-10)8-17-19(20,18-11)12-3-5-16-6-4-12/h1-2,7H,3-6,8H2 |
Clé InChI |
MRIOYEWIJKSFMC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P2(=S)OCC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
